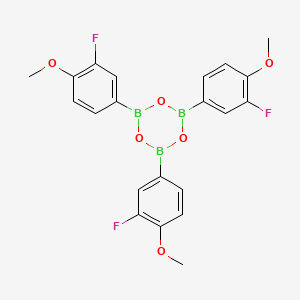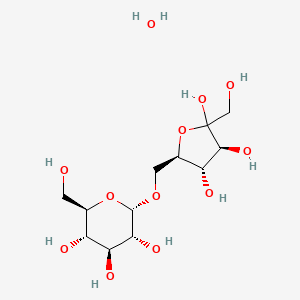![molecular formula C₃₁H₃₅ClN₂O₂RuS B1146795 [((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium CAS No. 192139-92-7](/img/new.no-structure.jpg)
[((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium is a complex organometallic compound that has garnered significant interest in the fields of chemistry and medicine. This compound features a ruthenium center coordinated to a chiral amine ligand, a tolylsulfonyl group, and a p-cymene ligand. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium typically involves the coordination of the ruthenium center with the desired ligands. One common method involves the reaction of [(η6-p-cymene)RuCl2]2 with (R,R)-2-amino-1,2-diphenylethylamine and 4-toluenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: While the industrial production of this specific compound is not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium undergoes various types of chemical reactions, including:
- Substitution Reactions : The chloride ligand can be substituted by other nucleophiles such as phosphines, amines, or thiolates.
- Oxidation and Reduction Reactions : The ruthenium center can participate in redox reactions, altering its oxidation state.
- Ligand Exchange Reactions : The p-cymene ligand can be replaced by other aromatic ligands under specific conditions.
- Substitution Reactions : Typically involve nucleophiles like triphenylphosphine or pyridine in solvents such as dichloromethane or toluene.
- Oxidation Reactions : Often use oxidizing agents like hydrogen peroxide or oxygen.
- Reduction Reactions : May involve reducing agents such as sodium borohydride or hydrazine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted ruthenium complexes, while oxidation reactions can produce higher oxidation state ruthenium species.
Scientific Research Applications
((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various organic transformations, including hydrogenation and transfer hydrogenation reactions.
- Biology : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
- Medicine : Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
- Industry : Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium involves its interaction with biological molecules such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. Additionally, it can interact with proteins, affecting their function and leading to cell death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce apoptosis in cancer cells is a key area of research.
Comparison with Similar Compounds
((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium can be compared with other ruthenium-based compounds such as:
- [(η6-p-cymene)RuCl2]2
- [(η6-benzene)RuCl2]2
- [(η6-mesitylene)RuCl2]2
These compounds share similar structural features but differ in their ligands and overall reactivity. The presence of the chiral amine and tolylsulfonyl groups in ((R,R)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido(η6-p-cymene)ruthenium imparts unique properties, making it distinct in terms of its biological activity and catalytic potential.
Properties
CAS No. |
192139-92-7 |
|---|---|
Molecular Formula |
C₃₁H₃₅ClN₂O₂RuS |
Molecular Weight |
636.21 |
Synonyms |
[R-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium; [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)




